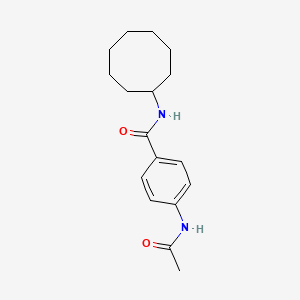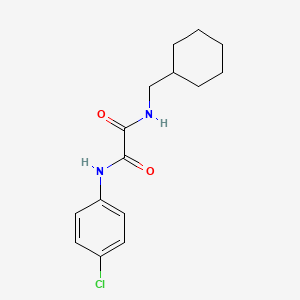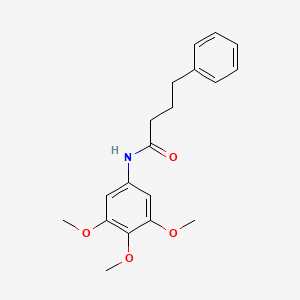![molecular formula C19H20Cl2N2O4 B4389281 5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)
5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid
描述
"5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid" belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. These compounds often feature benzylamino and morpholinyl motifs, which are known to influence their chemical behavior and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds similar to "5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid" typically involves multi-step synthetic routes. These routes might include the formation of key intermediates such as [4-(4-fluorobenzyl)-2-morpholinyl]methylamines, followed by amination, resolution of optical isomers, and coupling reactions to introduce the benzylamino and morpholinyl groups (Morie et al., 1994).
Molecular Structure Analysis
Molecular structure analysis of such compounds often reveals the presence of specific functional groups that are crucial for their biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be used to elucidate their three-dimensional structures and conformations. These analyses help in understanding the stereochemistry and electronic properties critical for their function (Yang et al., 1997).
Chemical Reactions and Properties
Chemically, compounds with benzylamino and morpholinyl groups participate in various reactions, including amidation, amination, and esterification. Their reactivity can be influenced by the presence of substituents on the benzyl and morpholine rings, affecting their overall chemical behavior and potential as bioactive molecules. Such compounds often exhibit selectivity and potency in biological assays, attributed to their specific chemical interactions (Kato et al., 1992).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are influenced by the molecular structure. The introduction of specific functional groups can enhance solubility in organic solvents or water, which is crucial for their application in medicinal chemistry. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into their thermal stability and phase transitions (Ma et al., 2015).
作用机制
Target of Action
The primary target of the compound “5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid” is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize benzoic acid derivatives .
Mode of Action
Without specific information on the compound’s target, the exact mode of action is difficult to determine. The compound contains functional groups common in bioactive molecules, such as the benzoic acid moiety, which may suggest potential interactions with biological targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, suggesting that this compound could potentially influence multiple pathways .
Pharmacokinetics
The compound’s solubility, permeability, and stability would influence its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its reactivity could be affected by pH .
属性
IUPAC Name |
5-[(3,5-dichloro-2-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-26-18-12(8-13(20)9-16(18)21)11-22-14-2-3-17(15(10-14)19(24)25)23-4-6-27-7-5-23/h2-3,8-10,22H,4-7,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKTTZLNFWVDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-nitrophenyl)-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4389200.png)
![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)
![2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389241.png)

![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)


![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)